[(2-Nitrophenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
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Overview
Description
“(2-Nitrophenyl)methylamine hydrochloride” is an organic compound with the chemical formula C9H10ClF3N2O2 and a molecular weight of 270.64 . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoro-N-[(2-nitrophenyl)methyl]ethanamine; hydrochloride . The structure includes a nitrophenyl group attached to a methyl group, which is further attached to a trifluoroethylamine group .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 270.64 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
1. Applications in Chemical Synthesis
The chemical compound has been utilized in various synthetic pathways, demonstrating its versatility as a reagent. For instance, it's involved in the preparation of enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides and their derivatives, which are crucial for further chemical transformations (Yilmaz & Shine, 1988). Additionally, its structural analogs play a significant role in the complex chemistry of zinc and other metals, highlighting its potential in the field of coordination chemistry (Gross & Vahrenkamp, 2005).
2. Contribution to Material Science
The compound and its related structures have been pivotal in the synthesis of materials with unique properties. For instance, the synthesis of certain complexes involving similar nitrophenyl structures reveals intricate bonding patterns and coordination geometries, contributing to our understanding of material properties at the molecular level (Hijji et al., 2009). This understanding is critical for developing new materials with desired properties.
3. Role in Medicinal Chemistry
This compound's derivatives have been explored in the synthesis of antineoplastic agents, indicating its potential in drug development and cancer research. For example, specific derivatives have shown significant activity against a variety of cancer cell lines, pointing to the compound's relevance in the search for new therapeutic agents (Pettit et al., 2003).
4. Environmental Applications
Derivatives of this compound have also been implicated in environmental chemistry, particularly in the degradation of pollutants. The photoassisted Fenton reaction, involving similar compounds, has shown effectiveness in decomposing and mineralizing common environmental pollutants, suggesting the compound's potential utility in environmental remediation processes (Pignatello & Sun, 1995).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(2-nitrophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-13-5-7-3-1-2-4-8(7)14(15)16;/h1-4,13H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKBSAJDRINKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(F)(F)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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